molecular formula C12H19NO B3199679 [1-(2-Methoxyphenyl)ethyl](propyl)amine CAS No. 1017031-66-1

[1-(2-Methoxyphenyl)ethyl](propyl)amine

Cat. No.: B3199679
CAS No.: 1017031-66-1
M. Wt: 193.28 g/mol
InChI Key: QTUOYYFCEHNZOD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethylamine is a secondary amine characterized by a phenethylamine backbone substituted with a methoxy group at the ortho-position (2-position) of the phenyl ring and a propylamine chain. The molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-9-13-10(2)11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUOYYFCEHNZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017031-66-1
Record name [1-(2-methoxyphenyl)ethyl](propyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethylamine typically involves the reaction of 2-methoxyphenylacetonitrile with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and under hydrogenation conditions .

Industrial Production Methods: In industrial settings, the production of 1-(2-Methoxyphenyl)ethylamine may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Applications

  • Neuropharmacology
    • The compound is structurally related to various psychoactive substances, suggesting potential use as a serotonin receptor modulator . Studies indicate that derivatives of methoxyphenyl compounds can exhibit selective binding to serotonin receptors, which are crucial in the treatment of mood disorders and anxiety .
  • Antidepressant Activity
    • Preliminary research suggests that compounds similar to 1-(2-Methoxyphenyl)ethylamine may possess antidepressant properties. This is attributed to their ability to influence neurotransmitter levels, particularly serotonin and norepinephrine .
  • Anxiolytic Effects
    • The compound's interaction with serotonin receptors indicates potential applications in anxiety treatment, as modulation of these receptors can alleviate anxiety symptoms. Further studies are required to confirm these effects in clinical settings.

Synthesis and Derivatives

Synthesis of 1-(2-Methoxyphenyl)ethylamine typically involves:

  • Starting Materials : 2-methoxyphenylacetone and propylamine.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions with appropriate catalysts.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
12-methoxyphenylacetone + propylamineReflux1-(2-Methoxyphenyl)ethylamine
2[Intermediate] + reducing agentAppropriate conditionsFinal product

Research has indicated that 1-(2-Methoxyphenyl)ethylamine may exhibit various biological activities:

  • Binding Affinity : Similar compounds have shown high affinity for serotonin receptors (K_i values in the low nanomolar range), suggesting that 1-(2-Methoxyphenyl)ethylamine could also demonstrate significant receptor binding capabilities .
  • In Vivo Studies : Animal models have shown promising results in terms of behavioral changes associated with anxiety and depression when administered similar compounds.

Case Study 1: Serotonin Receptor Modulation

A study conducted on a series of methoxyphenyl derivatives demonstrated their effectiveness in modulating serotonin receptors, leading to increased serotonin levels in the brain. This aligns with the hypothesized mechanism for treating mood disorders.

Case Study 2: Antidepressant-Like Effects

In a controlled trial using animal models, derivatives of 1-(2-Methoxyphenyl)ethylamine exhibited significant antidepressant-like effects compared to control groups, supporting its potential therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

WAY-100635
  • Structure : N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide.
  • Key Differences : Incorporates a piperazine ring and cyclohexanecarboxamide group instead of a simple propylamine chain.
  • Pharmacology: High affinity for 5-HT₁ₐ receptors (Kᵢ = 0.6 nM) but significant cross-reactivity with α₁-adrenoceptors (Kᵢ = 45 nM) and dopamine D₂/D₃ receptors (Kᵢ = 67–79 nM) . Acts as a neutral antagonist in vitro and in vivo, blocking 8-OH-DPAT-induced hypothermia and corticosterone secretion .
  • Comparison : Unlike 1-(2-Methoxyphenyl)ethylamine, WAY-100635’s piperazine and carboxamide groups enhance receptor selectivity but introduce off-target effects.
HBK Series (HBK14–HBK19)
  • Structure: Piperazine derivatives with 2-methoxyphenyl and alkylphenoxypropyl groups (e.g., HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride).
  • Pharmacology: Designed as 5-HT₁ₐ/σ receptor ligands with nanomolar affinity . Structural rigidity from the piperazine ring improves metabolic stability compared to flexible amines like 1-(2-Methoxyphenyl)ethylamine.
4-Methoxyamphetamine (PMA)
  • Structure : 1-(4-Methoxyphenyl)propan-2-amine.
  • Key Differences : Methoxy group at the para-position instead of ortho.
  • Pharmacology: Acts as a serotonin-releasing agent and stimulant, with hallucinogenic properties . Ortho-substitution (as in the target compound) may reduce serotonin release efficacy due to steric hindrance.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility
1-(2-Methoxyphenyl)ethylamine (inferred) C₁₂H₁₉NO 193.29 ~2.5 Low
WAY-100635 C₂₃H₃₀N₄O₂ 394.51 3.8 Moderate
HBK16 C₂₁H₂₆ClN₃O₂ 388.90 4.1 Low
4-Methoxyamphetamine C₁₀H₁₅NO 165.23 1.9 Moderate

<sup>*</sup>LogP values estimated using analogs from .

Receptor Binding and Selectivity

Compound 5-HT₁ₐ Kᵢ (nM) α₁-Adrenoceptor Kᵢ (nM) Dopamine D₂ Kᵢ (nM)
1-(2-Methoxyphenyl)ethylamine (predicted) ~50–100 ~500 >1,000
WAY-100635 0.6 45 79
NAD-299 0.6 260 >1,000
HBK16 12.4 >1,000 >1,000
  • Notes: The target compound’s simpler structure likely reduces 5-HT₁ₐ affinity compared to WAY-100635 but improves selectivity over dopamine receptors . Ortho-methoxy substitution may enhance α₁-adrenoceptor binding compared to para-methoxy analogs .

Biological Activity

1-(2-Methoxyphenyl)ethylamine, a compound with the molecular formula C12H17NO, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound consists of a methoxy-substituted phenyl group attached to an ethyl chain, which is further linked to a propyl amine. The structural formula can be represented as follows:

C6H4(OCH3) CH2 CH2 NH CH2CH2CH3\text{C}_6\text{H}_4(\text{OCH}_3)\text{ CH}_2\text{ CH}_2\text{ NH CH}_2\text{CH}_2\text{CH}_3

1-(2-Methoxyphenyl)ethyl(propyl)amine is believed to interact with various biological targets, primarily through:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, particularly in the central nervous system (CNS), influencing mood and behavior.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

Biological Activity Overview

The biological activities of 1-(2-Methoxyphenyl)ethylamine include:

  • Antimicrobial Properties : Studies have indicated that derivatives of similar compounds exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Effects : Preliminary research suggests that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Evidence points towards neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Studies

  • Antimicrobial Study :
    In a study published in MDPI, the antimicrobial efficacy of structurally similar compounds was assessed against MRSA and E. coli. The results indicated significant bactericidal activity, highlighting the potential of methoxy-substituted amines in developing new antibiotics .
  • Cancer Research :
    A recent investigation reported that derivatives of 1-(2-Methoxyphenyl)ethylamine showed promising results in inhibiting the growth of breast cancer cells through apoptosis induction mechanisms .
  • Neuroprotection :
    Research conducted on neuroprotective effects demonstrated that compounds with similar structures could reduce neuronal cell death induced by oxidative stress, suggesting therapeutic potential for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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